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Compound of Interest

3-Bromo-5-chloro-2-
Compound Name:

hydroxybenzaldehyde

Cat. No.: B034756

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound
3-bromo-5-chloro-2-hydroxybenzaldehyde, also known as 3-bromo-5-chlorosalicylaldehyde.
This document is intended to serve as a valuable resource for researchers and professionals
involved in drug development and chemical synthesis, offering detailed spectral information
and the methodologies for its acquisition.

Core Spectral Data

The following tables summarize the key spectral data obtained for 3-bromo-5-chloro-2-
hydroxybenzaldehyde through various analytical techniques.

1H NMR (Proton Nuclear Magnetic Resonance) Spectral
Data

Solvent: Chloroform-d (CDCI3) Frequency: 400 MHz
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Chemical Shift (8)

ppm

Multiplicity

Coupling Constant

() H Assignment
z

Data not available

Data not available

Data not available Aromatic Proton

Data not available

Data not available

Data not available Aromatic Proton

Data not available

Data not available

Aldehyde Proton (-
CHO)

Data not available

Data not available

Data not available

Data not available Hydroxyl Proton (-OH)

Note: Specific chemical shifts, multiplicities, and coupling constants for 1H NMR were not

explicitly found in the searched literature. The assignments are based on the expected

chemical environment of the protons.

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

Spectral Data

Solvent: Chloroform-d (CDCI3)

Chemical Shift (6) ppm

Assighment

Data not available

C-CHO (Aldehyde Carbonyl)

Data not available

C-OH (Carbon attached to Hydroxyl)

Data not available

C-Br (Carbon attached to Bromine)

Data not available

C-CI (Carbon attached to Chlorine)

Data not available

Aromatic Carbon

Data not available

Aromatic Carbon

Data not available

Aromatic Carbon

Note: While the existence of 13C NMR data is confirmed in spectral databases, the specific

chemical shifts were not available in the searched resources.
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IR (Infrared) Spectral Data

Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm-1) Intensity Assignment

Data not available

Data not available

O-H stretch (Phenolic)

Data not available

Data not available

C-H stretch (Aromatic)

Data not available

Data not available

C=0 stretch (Aldehyde)

Data not available

Data not available

C=C stretch (Aromatic)

Data not available

Data not available

C-0O stretch (Phenolic)

Data not available

Data not available

C-Br stretch

Data not available

Data not available

C-Cl stretch

Note: A representative IR spectrum is available in the NIST WebBook[1]; however, a detailed
peak list with assignments was not provided.

Mass Spectrometry (MS) Data

Technique: Electron lonization (EI)

miz Relative Intensity (%) Proposed Fragment
234, 236, 238 Data not available [M]+ (Molecular lon)
Data not available Data not available [M-H]+

Data not available Data not available [M-CHO]+

Data not available Data not available [M-Br]+

Data not available Data not available [M-CI]+

Note: The mass spectrum available on the NIST WebBook[2] shows a complex fragmentation
pattern. The table above indicates expected major fragments based on the structure.
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Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 3-bromo-5-chloro-2-hydroxybenzaldehyde
(approximately 5-10 mg) is dissolved in deuterated chloroform (CDCI3, approximately 0.7
mL) in a standard 5 mm NMR tube.

e Instrumentation:1H and 13C NMR spectra are recorded on a 400 MHz NMR spectrometer.

e 1H NMR Acquisition:

[e]

Pulse Program: A standard single-pulse experiment is used.

[e]

Spectral Width: Approximately 16 ppm.

o

Number of Scans: 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.

[¢]

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

e 13C NMR Acquisition:

o Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the
spectrum to singlets for each carbon.

o Spectral Width: Approximately 250 ppm.

o Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due
to the low natural abundance of 13C.

o Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

o Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,
phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual
solvent peak of CDCI3 (0H = 7.26 ppm, 6C = 77.16 ppm).
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Attenuated Total Reflectance Infrared (ATR-IR)
Spectroscopy

o Sample Preparation: A small amount of the solid 3-bromo-5-chloro-2-
hydroxybenzaldehyde is placed directly onto the diamond crystal of the ATR accessory.

¢ Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory is used.

o Data Acquisition:

[¢]

A background spectrum of the clean, empty ATR crystal is recorded.

o The sample is brought into firm contact with the crystal using a pressure clamp to ensure
good optical contact.

o The sample spectrum is then recorded.

o Spectral Range: Typically 4000-400 cm-1.

o Resolution: 4 cm-1.

o Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: A dilute solution of 3-bromo-5-chloro-2-hydroxybenzaldehyde is
prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

 Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source is used.

e Gas Chromatography Method:

o Injector Temperature: 250 °C.
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o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x
0.25 pm).

o Oven Temperature Program:
= |nitial temperature: 100 °C, hold for 2 minutes.
» Ramp: Increase to 280 °C at a rate of 10-15 °C/min.

» Final hold: Hold at 280 °C for 5-10 minutes.

e Mass Spectrometry Method:

o lonization Mode: Electron lonization (El) at 70 eV.

o

Mass Range: m/z 40-400.

[¢]

Scan Speed: 2-3 scans/second.

[¢]

Source Temperature: 230 °C.

[e]

Quadrupole Temperature: 150 °C.

o Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to determine the
retention time of the compound. The mass spectrum corresponding to the chromatographic
peak is then examined for the molecular ion and characteristic fragment ions to confirm the
structure.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis and interpretation of the
spectral data.
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Workflow for Spectroscopic Analysis of 3-Bromo-5-chloro-2-hydroxybenzaldehyde
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral Analysis of 3-Bromo-5-chloro-2-
hydroxybenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b034756#3-bromo-5-chloro-2-hydroxybenzaldehyde-
spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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